

# 3,6-Dioxa-1,8-octanedithiol molecular weight

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## Compound of Interest

Compound Name: **3,6-Dioxa-1,8-octanedithiol**

Cat. No.: **B088884**

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## An In-depth Technical Guide to **3,6-Dioxa-1,8-octanedithiol**

For professionals in research, scientific, and drug development fields, this document provides a comprehensive technical overview of **3,6-Dioxa-1,8-octanedithiol** (DODT).

## Core Chemical and Physical Properties

**3,6-Dioxa-1,8-octanedithiol**, also known by synonyms such as 2,2'-(Ethylenedioxy)diethanethiol and 1,2-Bis(2-mercptoethoxy)ethane, is a versatile dithiol monomer.<sup>[1][2]</sup> Its utility in various chemical and biochemical applications stems from the reactivity of its two terminal thiol groups.

## Quantitative Data Summary

The following table summarizes the key quantitative properties of **3,6-Dioxa-1,8-octanedithiol**.

Property	Value
Molecular Weight	182.30 g/mol
Chemical Formula	C <sub>6</sub> H <sub>14</sub> O <sub>2</sub> S <sub>2</sub> <a href="#">[3]</a> <a href="#">[4]</a>
CAS Number	14970-87-7 <a href="#">[3]</a> <a href="#">[4]</a>
Boiling Point	225 °C <a href="#">[5]</a> <a href="#">[6]</a>
Density	1.12 g/mL at 25 °C <a href="#">[5]</a> <a href="#">[6]</a>
Refractive Index	1.509 (at 20 °C) <a href="#">[5]</a> <a href="#">[6]</a>
Flash Point	132 - 136 °C <a href="#">[1]</a> <a href="#">[6]</a>
Vapor Pressure	0.39 Pa at 20 °C <a href="#">[5]</a> <a href="#">[6]</a>
Water Solubility	11.4 - 15 g/L at ~20-25 °C <a href="#">[6]</a> <a href="#">[7]</a>
pKa <sub>1</sub>	8.7 ± 0.2 <a href="#">[5]</a>
pKa <sub>2</sub>	9.6 ± 0.2 <a href="#">[5]</a>

## Applications in Research and Development

DODT has found application in several areas of chemical and biomedical research:

- Peptide Synthesis: It is utilized as a less odorous scavenger in Fmoc-based solid-phase peptide synthesis to protect against side reactions, particularly the alkylation of methionine residues during acidic cleavage from the solid support.[\[3\]](#)[\[5\]](#)[\[8\]](#)[\[9\]](#)
- Polymer Chemistry: The molecule undergoes Radical Ring-opening Redox Polymerization (R3P), a process that allows for the synthesis of poly(disulfide)s under ambient conditions.[\[5\]](#)[\[10\]](#) These polymers have potential applications in the biomedical field as bio-reducible scaffolds and for drug delivery.
- Biochemical Research: It serves as a model compound for studying the active sites of thioredoxins.[\[5\]](#)
- Industrial Applications: DODT is also used as an epoxy resin curing agent and a metal detoxifier.[\[8\]](#)

## Experimental Protocols

### Radical Ring-opening Redox Polymerization (R3P) of DODT

A study by investigating the mechanism of the R3P of **3,6-Dioxa-1,8-octanedithiol** provides a detailed experimental protocol.[10] The polymerization is a two-phase system involving an organic phase (DODT and triethylamine - TEA) and an aqueous phase ( $H_2O/H_2O_2$ ).

#### Materials:

- **3,6-Dioxa-1,8-octanedithiol** (DODT)
- Triethylamine (TEA)
- Hydrogen peroxide ( $H_2O_2$ ), 3% aqueous solution
- Deuterated water ( $D_2O$ ) for NMR studies
- Deuterated chloroform ( $CDCl_3$ ) for NMR studies

#### Procedure for Two-Phase Model Reaction:

- In a small glass vial, mix 0.50 mL (3.06 mmol) of DODT with 1.00 mL of  $D_2O$ . After several minutes, a sample of the  $D_2O$  layer is removed for  $^1H$ -NMR analysis.
- In a separate vial, mix 0.50 mL (3.06 mmol) of DODT, 1.00 mL (7.17 mmol) of triethylamine, and 1.00 mL of  $D_2O$ . After several minutes, a sample of the  $D_2O$  layer is taken for  $^1H$ -NMR analysis.
- In a third vial, 0.50 mL (3.06 mmol) of DODT, 1.00 mL (7.17 mmol) of triethylamine, and 1.00 mL of 3% aqueous  $H_2O_2$  (0.88 mmol) are mixed. A sample of the organic layer is immediately taken and dissolved in  $CDCl_3$  for analysis.

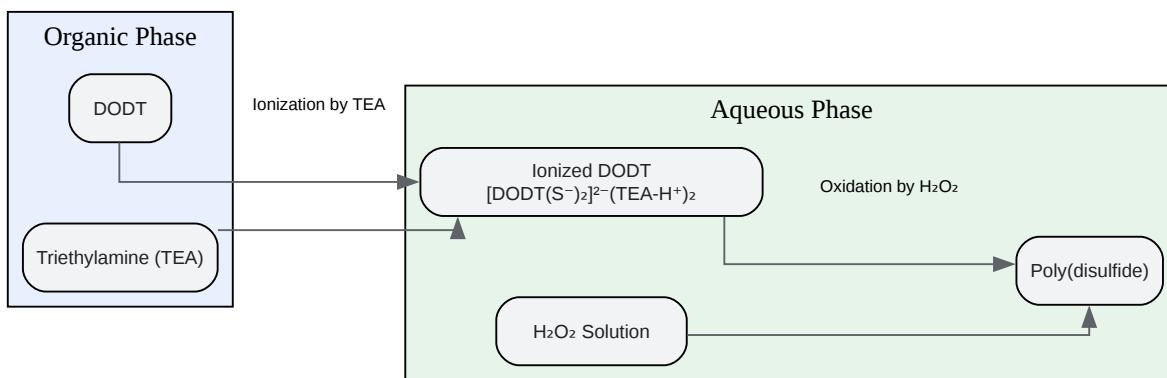
#### Key Findings from the Study:

- The formation of high molecular weight polymers requires a 1:2 molar ratio of DODT to TEA and DODT to  $H_2O_2$ .[10]

- $^1\text{H-NMR}$  spectroscopy and mass spectrometry demonstrated that DODT is ionized by two TEA molecules (one for each thiol group), which facilitates its transfer into the aqueous phase for polymerization.[10]

## Visualizations

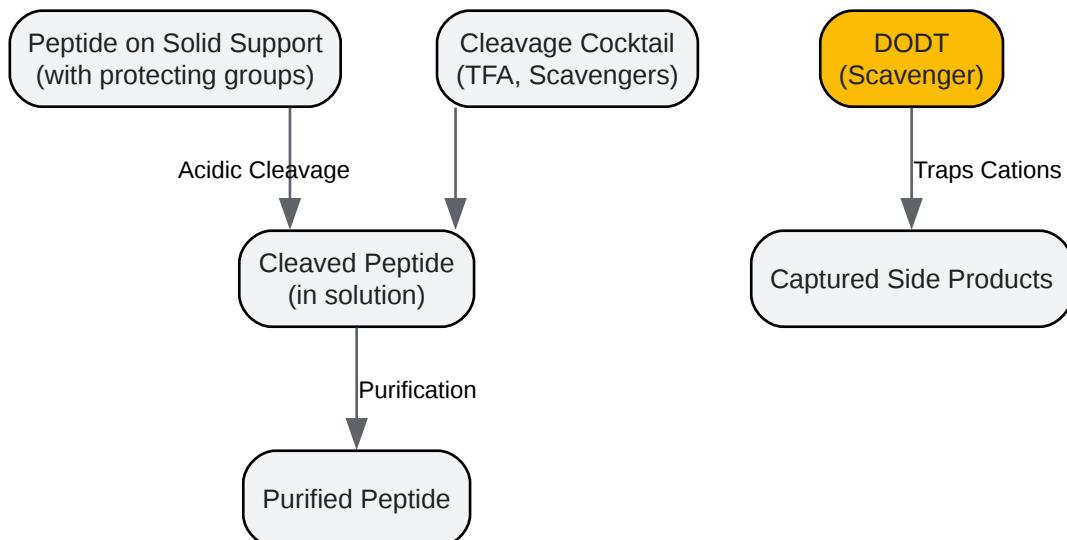
### Experimental Workflow for R3P of DODT



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Caption: Workflow of the two-phase Radical Ring-opening Redox Polymerization (R3P) of DODT.

### Application of DODT in Solid-Phase Peptide Synthesis

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